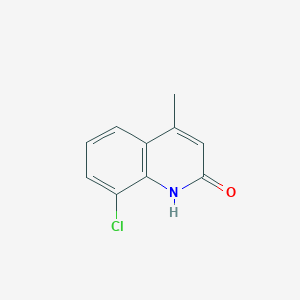
8-Chloro-4-methylquinolin-2-OL
Vue d'ensemble
Description
8-Chloro-4-methylquinolin-2-OL is a chemical compound with the molecular formula C10H8ClNO . It is also known as 8-Chloro-2-methyl-4-quinolinol .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in medicinal chemistry research . Various synthesis protocols have been reported in the literature, including classical synthesis protocols and transition metal catalyzed reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 193.630 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, quinoline derivatives are known to undergo various chemical reactions. These include nucleophilic substitution reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 347.7±37.0 °C at 760 mmHg . The flash point of this compound is 164.1±26.5 °C .Applications De Recherche Scientifique
Antimicrobial Applications
Research has identified 8-Chloro-4-methylquinolin-2-OL and its derivatives as promising agents in the field of antimicrobial applications. The compound, along with its analogues, has been explored for its potent antimicrobial properties against various pathogens. For instance, derivatives of 4-methylquinoline, such as 2-methyl-8-hydroxyquinoline, have demonstrated significant antimicrobial activity against foodborne bacteria, highlighting their potential as natural preservatives in the food industry (Min-Gi Kim et al., 2014). Similarly, another study synthesized and characterized divalent transition metal complexes of 8-hydroxyquinoline, revealing in vitro antimicrobial activity against a range of bacterial and fungal strains (K. .. Patel & H. S. Patel, 2017). These findings support the application of this compound derivatives as potential antimicrobial agents.
Corrosion Inhibition
This compound derivatives have also been investigated for their corrosion inhibition capabilities. A study focusing on novel 8-hydroxyquinoline derivatives found them to be effective corrosion inhibitors for carbon steel in acidic environments, achieving inhibition efficiencies of up to 97% (Z. Rouifi et al., 2020). This suggests the potential of this compound derivatives in protecting industrial materials from corrosion, contributing to longer material lifespans and reduced maintenance costs.
Synthesis and Structural Characterization
The synthesis and structural characterization of this compound derivatives have been extensively studied, providing insights into their potential applications in various fields. For example, research on the synthesis and antimicrobial activity of methylquinolino[3,2-b][1,5]benzodiazepine and its metal complexes showed these compounds exhibit good antimicrobial properties (B. Basavaraju et al., 2007). These findings underscore the versatility of this compound derivatives in synthesizing compounds with beneficial properties.
Safety and Hazards
8-Chloro-4-methylquinolin-2-OL is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Analyse Biochimique
Biochemical Properties
8-Chloro-4-methylquinolin-2-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adenine deaminase (ADA), an enzyme essential to purine metabolism . This interaction can lead to the inhibition of ADA, resulting in elevated intracellular levels of dATP, which may block DNA synthesis through the inhibition of ribonucleotide reductase . Additionally, this compound can interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with ADA can lead to the inhibition of RNA synthesis and selective depletion of CD26+ lymphocytes . These effects can alter cellular metabolism and gene expression, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to ADA, inhibiting its activity and leading to elevated levels of dATP . This inhibition can block DNA synthesis and affect RNA synthesis, resulting in significant changes in gene expression and cellular function. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as inert atmosphere and room temperature . Its degradation over time can lead to reduced efficacy and altered cellular responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with ADA is a key aspect of its metabolic activity . This interaction can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound may interact with other metabolic enzymes, further impacting metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can be transported across cell membranes and distributed to various cellular compartments. It may interact with transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s efficacy and overall cellular responses.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
Propriétés
IUPAC Name |
8-chloro-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUQBHSURCBJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653791 | |
| Record name | 8-Chloro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54904-38-0 | |
| Record name | 8-Chloro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


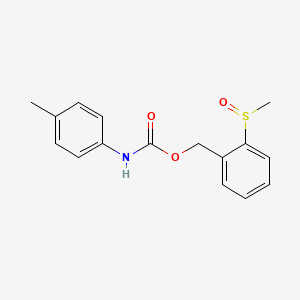
![4'-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2606723.png)
![(E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2606725.png)
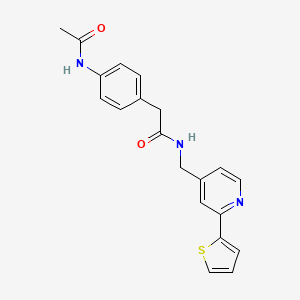
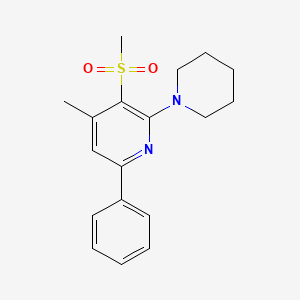
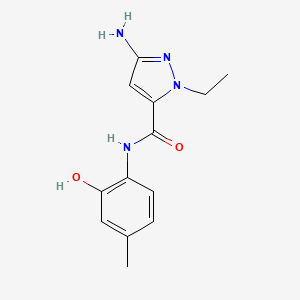
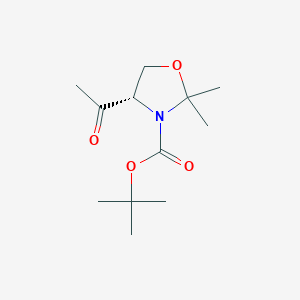
![1-(4-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2606732.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2606733.png)
![Methyl 2-{[(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetyl]amino}benzoate](/img/structure/B2606734.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-bromobenzoate](/img/structure/B2606737.png)
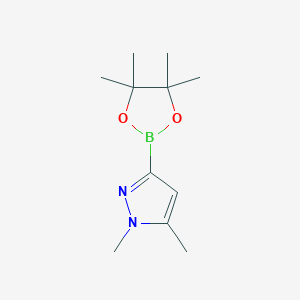
![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2606739.png)
